Somatostatin

描述

属性

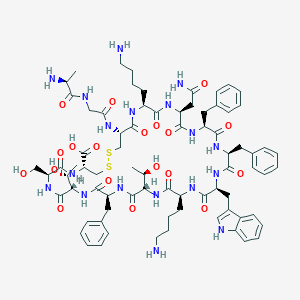

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLMOGPVYXJNR-ATOGVRKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H104N18O19S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51110-01-1 (Parent) |

Source

|

| Record name | Somatostatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1637.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38916-34-6 |

Source

|

| Record name | Somatostatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038916346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somatostatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09099 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Somatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOMATOSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E20216Q0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Safety Operating Guide

Proper Disposal of Somatostatin: A Guide for Laboratory Professionals

St. Louis, MO - For researchers, scientists, and drug development professionals handling somatostatin, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. Adherence to established procedures minimizes environmental impact and prevents potential exposure to biologically active materials. This guide provides essential, step-by-step information for the safe and effective disposal of this compound waste.

The primary methods for the disposal of non-radioactive this compound waste are incineration and autoclaving, followed by disposal in accordance with local, state, and national regulations.[1][2] It is imperative to avoid releasing this compound into the environment.[3][4]

Step-by-Step Disposal Procedures for Non-Radioactive this compound

-

Segregation and Collection:

-

Collect solid this compound waste, such as contaminated personal protective equipment (PPE), weighing papers, and vials, in a designated, clearly labeled, and leak-proof container.[5]

-

For liquid waste containing this compound, use a dedicated and appropriately labeled waste container resistant to corrosion.[5]

-

-

Decontamination and Disposal:

-

The preferred method for the ultimate disposal of pharmaceutical waste, including this compound, is high-temperature incineration.[1][2] This process ensures the complete destruction of the peptide.

-

Alternatively, autoclaving can be used to decontaminate this compound waste before it is discarded with regular laboratory waste, provided this aligns with institutional and local regulations.[6][7]

-

Recommended Disposal Methods for this compound Waste

| Disposal Method | Quantitative Parameters | Applicable Waste Types | Key Considerations |

| High-Temperature Incineration | 900°C - 1200°C | Solid and liquid this compound waste, sharps | This is the most effective method for destroying active pharmaceutical ingredients.[1][3] It should be carried out by a licensed waste disposal facility. |

| Autoclaving (Steam Sterilization) | 121°C for a minimum of 60 minutes | Solid waste (e.g., contaminated labware, PPE), liquid waste | Ensures decontamination before disposal as regular waste.[8] The efficacy of the autoclave should be regularly verified.[9] Not suitable for volatile or certain chemical wastes. |

| Chemical Inactivation (Hydrolysis) | Dependent on pH and temperature | Liquid this compound waste | This compound degradation is pH-dependent, with optimal stability around pH 3.7.[10] Adjusting the pH to acidic (e.g., using 6N HCl) or alkaline (e.g., using 6N KOH) conditions and heating can accelerate hydrolysis.[11] This method may require neutralization before final disposal. |

Logical Workflow for this compound Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Disposal of Contaminated Sharps and Liquid Waste

Sharps: Needles, syringes, and other sharps contaminated with this compound should be immediately placed in a designated, puncture-resistant sharps container.[12] The full container should then be sent for high-temperature incineration through a certified medical waste disposal service.

Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed container. Depending on institutional policies, this liquid waste can be either sent for incineration or chemically inactivated before disposal. Chemical inactivation can be achieved through hydrolysis by adjusting the pH. This compound is known to degrade in aqueous solutions, and this process can be accelerated by altering the pH and temperature.[10]

Emphasis on Safety and Compliance

When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.[3] In the event of a spill, the area should be ventilated, and the spilled material should be swept up, avoiding dust formation, and placed in a suitable container for disposal.[3][4]

Ultimately, all disposal procedures must comply with the guidelines set by institutional safety offices (such as Environmental Health and Safety) and local, state, and national regulatory bodies.[1][12] Researchers are encouraged to consult their institution's specific waste management protocols to ensure full compliance.

References

- 1. How Are Expired Drugs Disposed Of? | Inciner8 [inciner8.com]

- 2. michigan.gov [michigan.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. emro.who.int [emro.who.int]

- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. hsrm.umn.edu [hsrm.umn.edu]

- 8. ehs.unl.edu [ehs.unl.edu]

- 9. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]

- 10. researchgate.net [researchgate.net]

- 11. Optimum conditions of autoclaving for hydrolysis of proteins and urinary peptides of prolyl and hydroxyprolyl residues and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Somatostatin

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling Somatostatin, a polypeptide hormone with significant physiological effects, adhering to strict safety protocols is crucial to minimize exposure and prevent potential health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring both personal safety and the integrity of your research.

Immediate Safety and Handling Protocols

When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) and follow established handling procedures to prevent inhalation, ingestion, or skin contact.

Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] The use of a fume hood is recommended to control exposure.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended equipment.

| PPE Category | Specification | Standard |

| Respiratory Protection | Approved mask with a P3 particle filter for all open handling procedures.[1] | EN 149 |

| Hand Protection | Protective gloves, such as nitrile rubber. It is recommended to change gloves immediately if spilled on.[1] | EN 374 |

| Eye Protection | Tightly fitting safety goggles to protect against splashes or dust.[1] | EN 166 |

| Body Protection | A lab coat or long-sleeved clothing should be worn to protect the skin.[3] | N/A |

It is crucial to inspect all PPE before use and to follow the manufacturer's instructions regarding its use and limitations.[3]

Step-by-Step Handling and Disposal Plan

Handling Procedures:

-

Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, preferably a fume hood, should be clean and uncluttered.

-

Avoid Dust Generation: Handle this compound carefully to avoid the formation of dust and aerosols.[1][2]

-

Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1]

-

Hygiene: After handling, wash your hands thoroughly. Do not eat, drink, or smoke in the laboratory.[3]

Storage: Store this compound in a tightly closed original container in a dry place, protected from light.[1] The recommended storage temperature is typically -20°C.[2]

Spill Management:

-

Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1]

-

Containment: Wear appropriate PPE.[1] Carefully sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1]

-

Decontamination: Clean the spill area thoroughly with plenty of water.[1]

Disposal Plan: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains.[1]

First Aid Measures

In the event of exposure, follow these immediate first aid steps:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water and mild soap.[1][2]

-

Eye Contact: Immediately flush the eyes with plenty of water, also under the eyelids, for at least 15 minutes.[2][3] Remove contact lenses if present and easy to do. Seek medical attention.[2]

-

Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical attention.[2]

Always show the Safety Data Sheet (SDS) to the attending medical professional.[4]

Operational Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making and procedural flow for selecting and disposing of Personal Protective Equipment when handling this compound.

Caption: PPE selection and disposal workflow for handling this compound.

References

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。